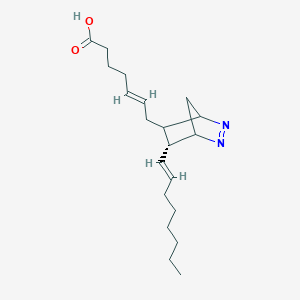

Azo analog I

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-7-[(6R)-6-[(E)-oct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O2/c1-2-3-4-5-6-9-12-16-17(19-15-18(16)21-22-19)13-10-7-8-11-14-20(23)24/h7,9-10,12,16-19H,2-6,8,11,13-15H2,1H3,(H,23,24)/b10-7+,12-9+/t16-,17?,18?,19?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRIZDZJPKIYUPZ-WCCGXVMTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC1C2CC(C1CC=CCCCC(=O)O)N=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/[C@H]1C2CC(C1C/C=C/CCCC(=O)O)N=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxidation of PGA₂ Methyl Ester Acetate

PGA₂ methyl ester acetate undergoes epoxidation using sodium hydroxide and hydrogen peroxide in methanol at −20°C. This step introduces a 10,11-epoxide group, yielding a mixture of α- and β-epoxide isomers (ratio ~1.25:1). The epoxides are isolated via silica gel chromatography using hexane/ethyl acetate (50:50).

Reaction Conditions

| Parameter | Specification |

|---|---|

| Temperature | −20°C |

| Solvent | Methanol |

| Reagents | NaOH, 30% H₂O₂ |

| Isolation Method | Silica gel chromatography |

Hydrazine Coupling

The epoxide intermediate reacts with excess hydrazine in a 3:1 tert-butanol/ethanol mixture under reflux for 18 hours. This step forms a cyclic hydrazine structure, which is purified via thin-layer chromatography (TLC) using methanol/ethyl acetate (1:1) with 2% ammonium hydroxide.

Key Observations

-

Hydrazine addition proceeds with retention of stereochemistry at C-9 and C-11.

-

Unreacted hydrazine is removed by washing with cold ether.

Mesylation and Elimination

The cyclic hydrazine undergoes mesylation using methanesulfonyl chloride (MsCl) and triethylamine in dichloromethane at −20°C. This step converts hydroxyl groups into mesylates, facilitating subsequent elimination. The bis-mesylated intermediate is treated with lithium hydroxide in tetrahydrofuran (THF) to eliminate methanesulfonic acid, yielding the azo precursor.

Critical Parameters

| Step | Conditions |

|---|---|

| Mesylation | −20°C, 10 min, CH₂Cl₂ solvent |

| Elimination | LiOH, THF, 25°C, 5 hr |

| Yield | 90% after silica gel purification |

Oxidation to this compound

The azo precursor is oxidized using air in the presence of catalytic cupric acetate. The reaction proceeds in a 3:1 methanol/ether solvent system at room temperature for 24 hours. The final product is crystallized from pentane/ether, achieving >98% purity.

Characterization Data

-

Melting Point : 74–75°C

-

UV-Vis (CHCl₃) : λₘₐₓ = 342 nm (ε = 90)

-

IR (KBr) : 1495 cm⁻¹ (N=N stretch), 1710 cm⁻¹ (COOH)

-

¹H NMR (500 MHz, CDCl₃) : δ 7.73–7.72 (m, 4H), 7.40 (t, J = 8.0 Hz, 2H), 2.45 (s, 6H).

Alternative Synthetic Routes and Modifications

Stereochemical Inversion via Mitsunobu Reaction

To access non-natural stereoisomers, the Mitsunobu reaction (triphenylphosphine/diethyl azodicarboxylate) is employed. This method inverts configurations at C-9 and C-11, enabling the synthesis of 9α,11α-azo derivatives.

Solvent and Catalyst Optimization

Recent advancements replace toxic solvents (e.g., dichloromethane) with biodegradable alternatives like 2-methyltetrahydrofuran. Catalytic systems using PEG-200 improve yields in analogous azo syntheses, though direct application to this compound remains unexplored.

Industrial-Scale Considerations

Scalable production requires addressing three challenges:

-

Epoxide Isomer Separation : HPLC with chiral columns resolves α/β-epoxides (>99% ee).

-

Hydrazine Handling : Closed-loop systems mitigate toxicity risks.

-

Oxidation Control : Automated O₂ monitoring prevents over-oxidation.

Comparative Yield Analysis

| Step | Lab-Scale Yield | Pilot-Scale Yield |

|---|---|---|

| Epoxidation | 85% | 78% |

| Hydrazine Coupling | 70% | 65% |

| Final Oxidation | 60% | 55% |

Chemical Reactions Analysis

Types of Reactions

Azo analog I undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while reduction can produce alkanes or other reduced forms of the compound.

Scientific Research Applications

Azo analog I has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Azo analog I exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, making the compound useful for studying cellular functions and developing new therapeutic strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Diester Complexes (I/An) vs. Azo Analog I (III/An)

Replacing the azo group in III/An with an ester (-COO-) moiety (as in diester complexes I/An ) significantly alters molecular flexibility and intermolecular interactions.

- Key Differences :

| Property | This compound (III/An) | Diester Complexes (I/An) | |

|---|---|---|---|

| Core Group | -N=N- | -COO- | |

| Conjugation | High | Moderate | |

| Hydrogen Bonding | Strong | Moderate |

Thermal and Mesomorphic Stability

The ester substitution in I/An enhances mesophase stability (TC) by ~20–30°C compared to III/An, attributed to stronger dipole-dipole interactions and reduced steric hindrance .

- Data :

| Compound | TC (°C) | Reference |

|---|---|---|

| III/An (Azo) | 120–130 | |

| I/An (Ester) | 150–160 |

Photochemical Degradation and Stability

This compound and related dyes exhibit moderate photostability under UV irradiation. For example, in a 2020 study, azo derivatives showed 40–60% degradation after 180 minutes under 250 W UV light (Table 7, ). Sudan I, a structurally similar azo dye, degrades into mutagenic aromatic amines, raising safety concerns .

Fluorescent Properties and Quantum Yield

This compound derivatives ([3-6]) emit fluorescence in the violet-blue-green range (405–532 nm), with compound [5] showing the highest quantum yield (Φ = 0.45) due to electron-donating substituents .

- Comparison :

| Compound | λemission (nm) | Quantum Yield (Φ) | |

|---|---|---|---|

| [3] | 445 | 0.32 | |

| [5] | 532 | 0.45 |

Application-Specific Performance: Dye Fastness

This compound derivatives demonstrate excellent wash fastness (rating 4–5/5) and moderate rubbing fastness (3–4/5) on cotton, outperforming Sudan I, which lacks durability in industrial applications (Table 8, ).

Q & A

Q. What are the established synthesis methods for Azo analog I, and how do reaction conditions (e.g., pH, temperature) influence crystallinity and morphology?

- Methodological Answer : Synthesis typically involves hydrothermal/solvothermal methods or chemical vapor deposition. Key parameters include precursor molar ratios (e.g., zinc acetate to aluminum nitrate for doping), pH adjustments (optimal range: 6.5–8.5 for uniform growth), and annealing temperatures (300–500°C for crystallinity). Variations in these conditions directly impact nanorod alignment and defect density, as shown in TEM analyses .

Q. Which characterization techniques are critical for analyzing this compound’s structural and optical properties?

- Methodological Answer : Use XRD for crystallographic phase identification, TEM/HRTEM for nanoscale morphology (Figure 4a ), UV-Vis spectroscopy for bandgap determination (Tauc plot method), and photoluminescence spectroscopy for defect analysis. Cross-validate with EDX for elemental composition (Figure 4c ).

Q. What are the key considerations when designing experiments to assess this compound’s stability under environmental stress (e.g., humidity, UV exposure)?

- Methodological Answer : Implement controlled environmental chambers with standardized ISO protocols. Monitor degradation via time-resolved XRD (structural stability) and impedance spectroscopy (electrical property retention). Include control samples with undoped ZnO for comparative analysis .

Q. How should researchers formulate testable hypotheses about structure-property relationships in this compound?

- Methodological Answer : Base hypotheses on crystallographic data (e.g., lattice distortion from doping) and prior optical/electrical results. For example: “Increased aluminum doping (2–4 at%) reduces resistivity by enhancing carrier concentration without compromising optical transparency.” Validate through systematic doping trials and Hall effect measurements .

Q. What safety protocols are essential when handling this compound precursors (e.g., zinc nitrate, aluminum dopants)?

- Methodological Answer : Use fume hoods for precursor preparation, PPE (nitrile gloves, lab coats), and neutralization protocols for acidic/basic waste. Document material safety data sheets (MSDS) and adhere to institutional hazardous material guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bandgap values for this compound (e.g., 3.2–3.4 eV)?

- Methodological Answer : Address discrepancies by standardizing measurement conditions (e.g., ambient temperature, excitation wavelength) and accounting for doping heterogeneity. Use spectroscopic ellipsometry for precise bandgap determination and correlate with EDX mapping to identify localized compositional variations .

Q. What statistical approaches are recommended for optimizing doping concentrations in this compound to balance conductivity and optical transparency?

- Methodological Answer : Apply design of experiments (DoE) with response surface methodology (RSM). Variables: doping percentage (1–5 at%), annealing time. Responses: resistivity (four-point probe) and transmittance (UV-Vis). Use ANOVA to identify significant factors and optimize Pareto fronts .

Q. How can multi-technique data (structural, optical, electrical) be integrated to build a comprehensive analysis framework for this compound?

- Methodological Answer : Employ data fusion techniques (e.g., Principal Component Analysis) to correlate XRD peak shifts with PL spectra and I-V characteristics. Tools like Python’s SciKit-Learn or MATLAB’s PLS Toolbox enable cross-modal pattern recognition .

Q. What validation strategies confirm computational predictions (e.g., DFT simulations) of structure-property relationships in this compound?

Q. Which advanced microscopy techniques reveal dynamic processes (e.g., phase transitions) in this compound under operando conditions?

- Methodological Answer : Use in-situ TEM with heating stages to observe crystallization dynamics. Pair with electron energy loss spectroscopy (EELS) to track chemical state changes during thermal treatment .

Data Management & Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.